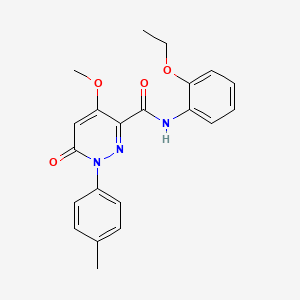

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide characterized by a 1,6-dihydropyridazine core substituted with methoxy (4-position), 4-methylphenyl (1-position), and 2-ethoxyphenyl carboxamide (3-position) groups.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-4-28-17-8-6-5-7-16(17)22-21(26)20-18(27-3)13-19(25)24(23-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQFVXXFUAULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with 4-methylphenylhydrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide.

Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different chemical properties.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reaction conditions.

Substitution: Substitution reactions can introduce new functional groups into the compound, leading to the formation of derivatives with potentially enhanced properties.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. In medicine, the compound has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound belongs to a family of pyridazinone carboxamides with modifications on the phenyl and benzyl groups. Key analogs and their substituent differences are summarized below:

*Calculated based on molecular formula C₂₁H₂₁N₃O₄.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-ethoxyphenyl group is electron-donating, contrasting with electron-withdrawing substituents like bromo (BG14384) or fluoro (Compound 19). Such differences modulate electronic properties, influencing binding to hydrophobic pockets in target enzymes .

- Steric Effects : The 4-methylphenyl group in the target compound and BG14386 provides moderate steric bulk, whereas analogs like Compound 7 incorporate cyclopropylcarbamoyl groups, introducing conformational constraints .

- Molecular Weight : The target compound’s lower molecular weight (~395 g/mol) compared to BG14384 (414 g/mol) and Compound 19 (554 g/mol) may enhance bioavailability, adhering to Lipinski’s rule of five .

Research Findings and Trends

Substituent Position Matters : The 2-ethoxy group in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., BG14384’s 4-bromo), altering binding kinetics .

Role of Methoxy Groups: The 4-methoxy on the pyridazinone core is conserved across analogs (e.g., BG14384, BF37386), suggesting its critical role in hydrogen bonding or π-stacking interactions .

Stereochemical Considerations : Compounds like 25 in incorporate chiral centers (e.g., (R)-1-hydroxypropan-2-yl), highlighting the importance of stereochemistry in activity .

Biological Activity

N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique combination of functional groups: an ethoxyphenyl group, a methoxy group, a methylphenyl group, and a pyridazine ring. Its molecular formula is C19H22N2O3, with the CAS number 921835-94-1. The synthesis typically involves the reaction of 2-ethoxyaniline with 4-methoxybenzoyl chloride, followed by a reaction with 4-methylphenylhydrazine under reflux conditions using organic solvents like dichloromethane or toluene.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes critical in various metabolic pathways.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways that are essential for cellular functions.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activities, including potential anti-tumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its application in oncology. The following table summarizes some key findings from studies on its biological activity:

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells. For instance, treatment of HeLa cells resulted in over 70% growth inhibition at concentrations above 10 µM after 48 hours .

- Enzyme Interaction Studies : The compound was tested against various enzymes involved in metabolic processes. Results indicated that it effectively inhibited specific enzymes with IC50 values in the low micromolar range, suggesting strong binding affinity and potential for drug development.

- In Vivo Efficacy : In animal models, preliminary results showed that administration of the compound led to tumor regression in xenograft models. Tumor growth inhibition was observed within two weeks of treatment, demonstrating its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.